2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole
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Overview
Description
2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzoxazole core, a piperazine ring, and a pyridazine moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole typically involves multiple steps, including the formation of the benzoxazole core, the introduction of the piperazine ring, and the attachment of the pyridazine moiety. Common reagents used in these reactions include tert-butylamine, piperazine, and fluoroaniline. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl-4-(6-aminopyridin-3-yl)piperazin-1-carboxylat
Uniqueness
2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C19H22FN5O |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C19H22FN5O/c1-19(2,3)16-6-7-17(23-22-16)24-8-10-25(11-9-24)18-21-14-5-4-13(20)12-15(14)26-18/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
HFBDQIZHTMFLAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F |
Origin of Product |
United States |
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